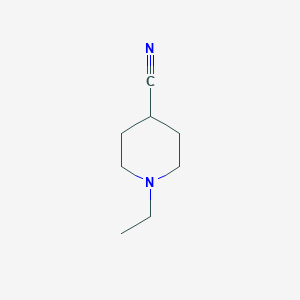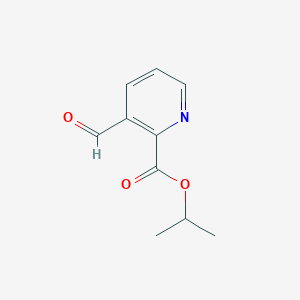
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Vue d'ensemble
Description
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound with the empirical formula C10H10O4. It is also known as methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate . The compound belongs to the benzodioxine family and has a bicyclic structure.
Molecular Structure Analysis
The molecular structure of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate consists of a fused benzene ring and a dioxane ring. You can view the 2D structure here . The 3D structure can be visualized using appropriate software.Physical and Chemical Properties Analysis
Safety and Hazards
Applications De Recherche Scientifique
Enantioselective Synthesis in Medicinal Chemistry
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: is a valuable intermediate in the synthesis of enantiomerically pure 1,4-benzodioxane derivatives, which are found in biologically active compounds. These compounds exhibit a range of biological activities, including α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties . The asymmetric synthesis using catalyst systems like [Ir(cod)Cl]2/BIDIME-dimer has been shown to achieve high enantioselectivities, which is crucial for creating pharmaceuticals with the desired therapeutic effects .
Biological Potential of Indole Derivatives
The indole nucleus, which is structurally related to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate , is a core structure in many bioactive compounds. Indole derivatives have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes the compound a significant point of interest for developing new therapeutic agents .
Anticancer Research
Compounds derived from Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate have been used in the development of anticancer agents. The structural features of these compounds, such as the oxygen- and sulfur-containing six-membered benzoheterocyclic system, are important for their activity against cancer cells .
Antimicrobial Applications
The antimicrobial potential of derivatives of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is significant. Some derivatives have shown good activities against a range of microorganisms, indicating their usefulness in developing new antimicrobial agents .
Agrochemical Research
In agrochemical research, the derivatives of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate are explored for their potential as artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-HT2C) inhibitors, and antimycotic agents. Their diverse biological activities make them suitable candidates for various applications in agriculture .
Pharmaceutical Synthesis
The compound’s derivatives are also used in pharmaceutical synthesis, where their biological activities can be harnessed to create drugs with specific therapeutic effects. The versatility of the compound allows for the synthesis of a wide range of pharmacologically active molecules .
Biofilm Inhibition Research
Research into biofilm formation has also benefited from compounds related to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate . These compounds can inhibit the genes necessary for biofilm formation in bacteria like Staphylococcus aureus, which is a major global health concern due to its role in various infections .
Chemical Synthesis and Catalysis
Finally, in the field of chemical synthesis and catalysis, Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate serves as a starting material for the synthesis of various benzodioxane derivatives. The use of efficient catalysts like the nitro-Grela catalyst has been shown to produce these compounds with excellent enantioselectivity, which is essential for the production of high-purity chemical products .
Propriétés
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXULSJPDNOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572218 | |
| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
CAS RN |
214894-91-4 | |
| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)






![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
